molecular formula C14H12FNO4 B6558766 N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040663-22-6

N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558766
CAS No.: 1040663-22-6
M. Wt: 277.25 g/mol
InChI Key: MKIONBLHEVESII-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4H-pyran core substituted with a methoxy group at position 5, a ketone at position 4, and a carboxamide moiety at position 2. The carboxamide is further functionalized with a 3-fluoro-4-methylphenyl group, which introduces steric and electronic modifications critical to its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-8-3-4-9(5-10(8)15)16-14(18)12-6-11(17)13(19-2)7-20-12/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIONBLHEVESII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride. For instance:

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid+SOCl2refluxAcyl chloride+SO2+HCl\text{5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}2 + \text{HCl}

This step typically proceeds in >90% yield under anhydrous conditions.

Coupling with 3-Fluoro-4-methylaniline

The acyl chloride reacts with 3-fluoro-4-methylaniline in the presence of a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . Alternatively, HATU or EDC mediates coupling in polar aprotic solvents (e.g., DMF, DCM):

Coupling AgentBaseSolventYieldSource
HATUDIPEADMF85%
EDCDMAPDCM78%

Alternative One-Pot Strategies

Recent advances enable tandem reactions to streamline synthesis. For example, a one-pot cascade combining Knoevenagel condensation, cyclization, and in situ amidation has been reported for related pyran carboxamides. Key parameters include:

  • Catalyst : Piperidine (dual role as base and catalyst)

  • Solvent : Ethanol or DMF

  • Temperature : 60–80°C

This approach reduces purification steps and improves overall yields (up to 70%).

Mechanistic Considerations

Knoevenagel Condensation

The aldehyde and malononitrile undergo condensation to form an α,β-unsaturated nitrile. Piperidine facilitates deprotonation, enhancing nucleophilicity:

RCHO+NCCH2CNpiperidineRCH=C(CN)2+H2O\text{RCHO} + \text{NCCH}2\text{CN} \xrightarrow{\text{piperidine}} \text{RCH=C(CN)}2 + \text{H}_2\text{O}

Cyclization

The Michael acceptor (β-ketoester) attacks the α,β-unsaturated nitrile, followed by cyclization to form the 4H-pyran ring:

RCH=C(CN)2+R’COCH2COOR”Pyran intermediate+ROH\text{RCH=C(CN)}2 + \text{R'COCH}2\text{COOR''} \rightarrow \text{Pyran intermediate} + \text{ROH}

Optimization Challenges

  • Regioselectivity : Competing pathways may yield 2H-pyran byproducts. Solvent polarity (e.g., ethanol vs. DMF) and temperature control mitigate this.

  • Amide Bond Stability : Hydrolysis of the carboxamide under acidic conditions necessitates pH control during workup.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Stepwise synthesisHigh purity, scalableMultiple purification steps70–85%
One-pot cascadeFewer steps, time-efficientSensitivity to reaction conditions65–75%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like copper or palladium complexes.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Therapeutic Potential

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain protein kinases, leading to reduced cancer cell proliferation. Its ability to modulate enzymatic pathways positions it as a candidate for further investigation in oncology.
  • Anti-inflammatory Applications : The compound's structure hints at potential anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Its selective inhibition of enzymes like COX-2 could minimize side effects commonly associated with non-selective inhibitors.

Study 1: Inhibition of Protein Kinases

A study conducted on the compound's effects on various cancer cell lines showed promising results in inhibiting growth and inducing apoptosis. The study highlighted the compound's potential as an anti-cancer agent, particularly against breast and colon cancer cells.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide effectively inhibited COX-2 activity, leading to decreased prostaglandin synthesis. This suggests its utility in managing pain and inflammation without the gastrointestinal side effects typical of traditional NSAIDs .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

    Receptor Interaction: Binding to cellular receptors, leading to changes in signal transduction pathways and cellular responses.

    Modulation of Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021024-32-7)

  • Molecular Formula: C₁₈H₁₄FNO₅
  • Molecular Weight : 343.3 g/mol
  • Key Substituents :
    • 4-Fluorobenzyloxy group at position 5.
    • Furan-2-ylmethyl carboxamide group.

N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

  • Core Structure: Thieno-pyrimidine carboxamide (vs. pyran carboxamide).
  • Key Substituents: Tetrahydro-2H-pyran-4-yloxy group. Dimethylaminoethyl side chain.
  • Properties: The thieno-pyrimidine core may confer improved metabolic stability compared to the pyran scaffold, while the dimethylaminoethyl group enhances solubility in aqueous media .

Pharmacological Analogues with Shared Substituents

SSR125543A (Thiazol-2-amine Derivative)

  • Structure : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.
  • Key Features :
    • 3-Fluoro-4-methylphenyl group (shared with the target compound).
    • Thiazole core with propynyl and cyclopropyl substituents.
  • Activity : Potent corticotropin-releasing factor 1 (CRF1) receptor antagonist. The 3-fluoro-4-methylphenyl group is critical for receptor binding, suggesting that similar substituents in the target compound may optimize interactions with hydrophobic binding pockets .

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 5 Carboxamide Group Molecular Weight (g/mol) LogP* (Predicted)
Target Compound Methoxy 3-Fluoro-4-methylphenyl 277.3 2.8
5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-... 4-Fluorobenzyloxy Furan-2-ylmethyl 343.3 2.1
SSR125543A Chloro-methoxy-methyl Cyclopropyl-ethyl-propyne 531.1 4.5

*LogP values estimated using fragment-based methods.

  • Methoxy vs.
  • Fluoro-Methylphenyl vs. Furan-Methyl : The 3-fluoro-4-methylphenyl group increases lipophilicity (LogP ~2.8) compared to the furan-methyl group (LogP ~2.1), favoring blood-brain barrier penetration .

Biological Activity

N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential biological activity. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

  • Molecular Formula: C21_{21}H18_{18}FNO5_5
  • Molecular Weight: 383.4 g/mol
  • CAS Number: 1021209-93-7

The compound features a pyran ring, a carboxamide group, and a methoxy group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyran compounds have shown effectiveness against various bacterial strains, suggesting a potential for development into antimicrobial agents .

Anticancer Properties

Preliminary studies on related compounds have demonstrated anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some pyran derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity against target enzymes or receptors.

Modification Effect
Fluorine substitutionIncreased lipophilicity and bioavailability
Methoxy group presenceEnhanced interaction with biological targets
Carboxamide functionalityCritical for enzyme inhibition

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating the antimicrobial properties of pyran derivatives found that compounds with similar structures to this compound exhibited MIC values below 50 µg/mL against Gram-positive bacteria .
  • Anticancer Activity:
    In vitro studies demonstrated that related compounds inhibited the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC50_{50} values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition:
    The compound may inhibit key enzymes involved in metabolic pathways, such as COX enzymes, leading to reduced inflammation and tumor growth.
  • Receptor Interaction:
    Binding to specific cellular receptors may modulate signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Modulation:
    The compound might influence gene expression related to apoptosis and cell cycle regulation, enhancing its anticancer potential.

Q & A

Synthesis and Optimization

Basic: What are the standard protocols for synthesizing N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide? The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a pyran-2-carboxylic acid derivative with 3-fluoro-4-methylaniline using coupling agents like EDCI or DCC in anhydrous dichloromethane .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide .
  • Step 3: Characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., methoxy, carbonyl) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature Control: Microwave-assisted synthesis (80–100°C) reduces reaction time and improves regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DMAP reduce side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in heterocyclic systems .

Structural Characterization

Basic: What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (δ ~170 ppm) .
  • IR Spectroscopy: Identify C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: How can computational methods and X-ray crystallography resolve structural ambiguities?

  • X-ray Crystallography: Use SHELX software for refinement . For example, resolve torsional angles in the pyran ring to confirm planarity .
  • DFT Calculations: Compare experimental NMR shifts with Gaussian-optimized structures to validate tautomeric forms .

Biological Activity and Target Validation

Basic: What biological targets are associated with this compound? Similar pyran-2-carboxamides inhibit kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) due to their methoxy and fluorophenyl groups .

Advanced: How to design enzyme inhibition assays and validate target specificity?

  • Assay Design: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR T790M) and ATP analogs to measure IC₅₀ .
  • Off-Target Screening: Perform a kinase panel (50+ kinases) to assess selectivity .
  • Mutagenesis Studies: Introduce point mutations (e.g., L858R in EGFR) to confirm binding-site interactions .

Physicochemical Properties and Pharmacokinetics

Basic: What are the key physicochemical properties of this compound?

  • LogP: ~2.8 (calculated via HPLC), indicating moderate lipophilicity .
  • Solubility: <1 mg/mL in aqueous buffers; improves with co-solvents (e.g., DMSO) .

Advanced: How do these properties influence pharmacokinetic profiles?

  • Absorption: High LogP enhances membrane permeability but may reduce aqueous solubility, requiring nanoformulation .
  • Metabolic Stability: Fluorine atoms reduce CYP3A4-mediated oxidation; validate via liver microsome assays .

Data Contradiction and Reproducibility

Basic: How can researchers assess purity and stability during storage?

  • HPLC-MS: Monitor degradation products (e.g., hydrolysis of the carboxamide group) under accelerated conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) .

Advanced: What strategies reconcile contradictory biological data across studies?

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) to identify variability sources .
  • Structural Analog Testing: Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate activity contributors .

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